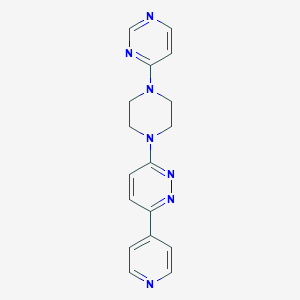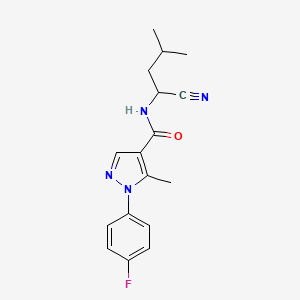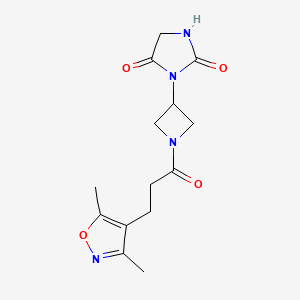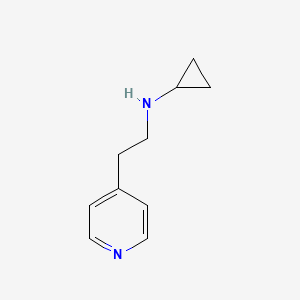
环丙基-(2-吡啶-4-基乙基)-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine, also known as CPEA, is an organic compound that has been studied for its potential applications in drug development and scientific research. CPEA is a cyclic amine with a cyclopropane ring and a pyridine moiety, which is an aromatic heterocyclic compound. CPEA has been studied for its unique properties, such as its ability to interact with proteins and its ability to act as a receptor agonist in certain biological systems.
科学研究应用
Palladium-Catalyzed Amination: Al-taweel等人(2019年)的研究集中在使用主要芳香胺对特定化合物进行钯催化氨基化反应,包括与环丙基-(2-吡啶-4-基乙基)-胺相关的衍生物。这一过程产生了良好的产率,合成的化合物对某些细菌显示了活性 (Al-taweel, Al-Trawneh, & Al-Trawneh, 2019)。
合成N-取代的3-氨基-2-吡啶酮: Bolduc等人(2022年)描述了各种N-取代的2-吡啶酮的合成,这在药物发现中很重要。该过程涉及乙基硝基乙酸酯和主要胺基组成单元,可能包括环丙基-(2-吡啶-4-基乙基)-胺 (Bolduc, Pfaffenbach, Blasczak, Mathieu, & Peterson, 2022)。
催化中的氨基吡啶配合物: Deeken等人(2006年)的研究探讨了氨基吡啶配合物的合成,这些配合物在铂催化的应用中很有用,例如Suzuki交叉偶联和硅烷的聚合。这些配合物可能涉及环丙基-(2-吡啶-4-基乙基)-胺的衍生物 (Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006)。
官能化吡啶衍生物: Barabanov等人(1998年)的研究涉及合成官能化吡啶衍生物,包括与主要和次要胺的反应,可能包括环丙基-(2-吡啶-4-基乙基)-胺。这些衍生物在各种化学合成中具有潜在应用 (Barabanov, Fedenok, & Shvartsberg, 1998)。
环酰胺和唑类化合物的直接N-环丙基化: Gagnon等人(2007年)开发了一种直接对唑类和酰胺进行N-环丙基化的方法,可能涉及环丙基-(2-吡啶-4-基乙基)-胺或其衍生物。由于氮化合物的重要性,这种方法在药物化学中具有重要意义 (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007)。
晶体结构分析: Adeleke和Omondi(2022年)展示了与环丙基-(2-吡啶-4-基乙基)-胺相关的二级胺的晶体结构。这些结构信息对于理解这类化合物的分子相互作用和性质至关重要 (Adeleke & Omondi, 2022)。
作用机制
Target of Action
The primary targets of Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine are yet to be definitively identified. Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The specific changes resulting from these interactions depend on the nature of the target and the context in which the interaction occurs.
Biochemical Pathways
The biochemical pathways affected by Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine are currently unknown. Given the compound’s structure, it may be involved in pathways related to signal transduction, neurotransmission, or metabolic processes . The downstream effects of these pathway alterations would depend on the specific cellular context.
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that the compound may be well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties would influence the compound’s bioavailability and pharmacological activity.
Result of Action
It is likely that the compound’s effects would vary depending on the specific targets it interacts with and the cellular context in which these interactions occur .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine . For example, changes in pH could affect the compound’s ionization state and therefore its ability to interact with its targets. Similarly, high temperatures could increase the compound’s rate of degradation, reducing its efficacy.
属性
IUPAC Name |
N-(2-pyridin-4-ylethyl)cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-10(1)12-8-5-9-3-6-11-7-4-9/h3-4,6-7,10,12H,1-2,5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFKXLFZJPNBDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2400403.png)
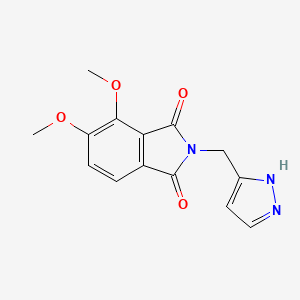
![N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide](/img/structure/B2400406.png)

![4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B2400409.png)
![6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2400411.png)


![N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B2400415.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2400416.png)
